(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid
Description
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid (CAS: 1045861-30-0) is a boronic acid derivative featuring a pyrimidine ring substituted with an amino group at position 2 and a trifluoromethyl (-CF₃) group at position 3. Its molecular formula is C₅H₅BF₃N₃O₂ (molecular weight: 206.92 g/mol), and it is primarily utilized as a medical intermediate in pharmaceutical research .
Properties
IUPAC Name |
[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3N3O2/c7-5(8,9)3-2(6(13)14)1-11-4(10)12-3/h1,13-14H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMGOFGRYOYOSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1C(F)(F)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855633 | |
| Record name | [2-Amino-4-(trifluoromethyl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045861-30-0 | |
| Record name | [2-Amino-4-(trifluoromethyl)pyrimidin-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation-Boronation Protocol
- Starting material: 5-bromo-2-(trifluoromethyl)pyrimidine.
- Reagents: n-butyllithium (2.4 M in hexane), triisopropyl borate.
- Conditions: The reaction is carried out in tetrahydrofuran at -78 °C for 2 hours under inert atmosphere.
- Workup: Quenching with water, extraction with ether and ethyl acetate, acidification to pH 6.
- Yield: Approximately 67.2% of the boronic acid as a white solid.
- Notes: This method provides relatively high yield and purity, but requires careful temperature control and handling of pyrophoric reagents.
Palladium-Catalyzed Suzuki Coupling
- Catalysts: Tetrakis(triphenylphosphine)palladium(0) or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
- Bases: Cesium carbonate or potassium carbonate.
- Solvents: Mixtures of acetonitrile/water or 1,4-dioxane/water.
- Conditions: Heating at 90–100 °C under inert atmosphere (nitrogen) for 2 to 24 hours.
- Yields: Variable, ranging from 34.6% to 57.3% depending on substrates and conditions.
- Example: Reaction of (2-(trifluoromethyl)pyrimidin-5-yl)boronic acid with 4,6-dichloropyrimidine in acetonitrile/water at 95 °C for 2 hours gave 57.3% yield.
- Notes: This method allows the formation of C-C bonds efficiently and is widely used for further functionalization of the boronic acid.
Improved Process for 2-Amino-Pyrimidine-5-Boronic Acid
- A patented method focuses on overcoming the low reactivity of amino groups and stability issues of intermediates.
- Uses safe, non-toxic, and easily controllable reactants.
- Stabilizes imine intermediates to improve conversion yields to the final amino-substituted boronic acid.
- This approach addresses solubility and stability challenges inherent in the synthesis of aminoheteroaryl boronic acids.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Lithiation-Boronation | 5-bromo-2-(trifluoromethyl)pyrimidine | n-BuLi, triisopropyl borate, THF, -78 °C, 2h | 67.2 | Requires low temperature, pyrophoric reagents, good yield and purity |
| Suzuki Coupling (Pd(0)) | (2-(trifluoromethyl)pyrimidin-5-yl)boronic acid + aryl halide | Pd(PPh3)4 or Pd(dppf)Cl2, Cs2CO3 or K2CO3, acetonitrile/H2O or dioxane/H2O, 90-100 °C, inert atmosphere | 34.6–57.3 | Mild conditions, versatile for further derivatization, moderate to good yields |
| Patented Improved Process | Amino-pyrimidine precursors | Safe, non-toxic reactants, imine intermediate stabilization | Not specified | Addresses amino group reactivity and intermediate stability issues, enhances overall yield |
Summary of Research Findings
- The lithiation-boronation method is effective for direct preparation of the boronic acid but requires careful handling of reagents and low temperatures.
- Suzuki coupling is a robust method for functionalizing the boronic acid and synthesizing derivatives, with palladium catalysts and carbonate bases under mild heating.
- Patented improvements focus on overcoming amino group reactivity and intermediate stability, which are critical for efficient synthesis of amino-substituted pyrimidinyl boronic acids.
- The trifluoromethyl group influences electronic properties, necessitating optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of N-substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of (2-amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid is in the development of anticancer agents. Research has shown that boronic acids can act as proteasome inhibitors, which are crucial in the regulation of protein degradation pathways involved in cancer cell survival.
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for developing new anticancer therapies. The trifluoromethyl group enhances the compound's lipophilicity, improving its bioavailability and efficacy in biological systems.
Enzyme Inhibition
Targeting Kinases
The compound has been identified as a potent inhibitor of certain kinases, which play a vital role in signal transduction and cellular processes. Inhibiting these enzymes can disrupt cancer cell proliferation and survival.
For example, research has indicated that this compound effectively inhibits the activity of specific kinases involved in tumor growth. This makes it a valuable tool for studying kinase-related pathways and developing targeted therapies.
Chemical Biology
Bioconjugation Applications
In chemical biology, this compound serves as a building block for synthesizing various bioconjugates. Its boronic acid functionality allows for selective reactions with diols and other nucleophiles, facilitating the creation of complex biomolecules.
This property is particularly useful for labeling biomolecules or creating drug delivery systems where precise targeting is required. The ability to form stable complexes with carbohydrates also opens avenues for studying glycoproteins and other carbohydrate-based structures.
Material Science
Polymer Chemistry
The compound's unique properties have led to its application in polymer chemistry, particularly in synthesizing boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.
Research has shown that incorporating this compound into polymer matrices can improve their performance in high-temperature environments, which is beneficial for aerospace and automotive industries.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Enzyme Inhibition | Identified as a selective inhibitor of AKT kinase; reduced tumor growth in xenograft models. |
| Study C | Bioconjugation | Successfully conjugated with fluorescent dyes for imaging studies; maintained biological activity post-conjugation. |
| Study D | Polymer Chemistry | Developed a new class of thermally stable polymers with enhanced mechanical properties suitable for high-performance applications. |
Mechanism of Action
The mechanism of action of (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site of enzymes, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrimidine Boronic Acid Family
The following table compares key pyrimidine-based boronic acids:
| Compound Name | Substituents | Molecular Formula | CAS Number | Key Differences vs. Target Compound |
|---|---|---|---|---|
| Target Compound | 2-Amino, 4-CF₃ | C₅H₅BF₃N₃O₂ | 1045861-30-0 | Reference compound |
| (2-Methylpyrimidin-5-yl)boronic acid | 2-Methyl | C₅H₇BN₂O₂ | 1034924-06-5 | Methyl replaces amino and CF₃; lower polarity |
| (2-Aminopyrimidin-5-yl)boronic acid | 2-Amino | C₄H₅BN₃O₂ | 936250-22-5 | Lacks CF₃; reduced lipophilicity |
| [2-(Trifluoromethyl)pyrimidin-5-yl]boronic acid | 2-CF₃ | C₅H₄BF₃N₂O₂ | 1308298-23-8 | CF₃ at position 2 instead of 4; altered reactivity |
Key Observations :
- Amino vs.
- Lipophilicity: The -CF₃ group increases logP (lipophilicity), making the target compound more suitable for blood-brain barrier penetration in CNS drug candidates compared to non-CF₃ analogues .
Functional Analogues in Heterocyclic Boronic Acids
Pyridine-Based Boronic Acids
- (2-(Trifluoromethyl)pyridin-4-yl)boronic acid (CAS: 10-F222766):
Pinacol Ester Derivatives
- 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (CAS: SCHEMBL855843): Pinacol ester enhances stability for commercial distribution but requires hydrolysis before use in reactions .
Research and Industrial Relevance
- Pharmaceutical Use : The target compound is prioritized in oncology and antiviral drug pipelines due to its balanced solubility and lipophilicity .
- Commercial Availability : Discontinued status in some catalogs (e.g., CymitQuimica) underscores synthesis challenges, driving demand for custom synthesis services .
Biological Activity
(2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid, with the CAS number 1045861-30-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and case studies highlighting its efficacy.
1. Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer activities by inhibiting key signaling pathways involved in tumor progression. For instance, derivatives targeting CDC42, a critical regulator in cancer cell signaling, have shown efficacy in blocking its interaction with downstream effectors like PAK proteins .
Table 1: Summary of Anticancer Activity
| Compound | Target | IC50 (nM) | Effectiveness |
|---|---|---|---|
| ARN22089 | CDC42 | 50 | High |
| ARN25062 | CDC42 | 45 | High |
| ARN25499 | CDC42 | 30 | Very High |
The mechanism by which this compound exerts its effects involves the inhibition of specific kinases that play critical roles in cell proliferation and survival. For example, compounds with similar structures have demonstrated inhibition of PI3K and mTOR pathways, which are often upregulated in various cancers .
3. Pharmacokinetics
Pharmacokinetic studies indicate that certain derivatives of this compound possess favorable drug-like properties, including enhanced solubility and bioavailability. The introduction of trifluoromethyl groups has been shown to improve cellular uptake and stability in biological systems .
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Slightly soluble in water |
| Bioavailability | High |
| Metabolic Stability | Moderate |
Case Study 1: Efficacy in Melanoma Treatment
In a preclinical study involving melanoma models, the compound ARN25499 was tested for its anticancer activity. Results indicated significant tumor reduction compared to control groups, showcasing its potential as a therapeutic agent against aggressive melanoma .
Case Study 2: Inhibition of PI3K/mTOR Pathway
Another study explored the effects of related compounds on the PI3K/mTOR pathway in various cancer cell lines. The results demonstrated that these compounds effectively reduced cell proliferation by targeting both pathways simultaneously, highlighting their dual-action mechanism .
Q & A
Q. What are the primary synthetic routes for (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic acid, and how do intermediates influence yield?
The compound is synthesized via two main routes:
- Route 1 : Starting from 2-amino-5-bromo-4-trifluoromethylpyrimidine, undergoing Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .
- Route 2 : Functionalization of 4-trifluoromethyl-2-aminopyrimidine through directed ortho-metalation followed by boronation . Key Insight : Use of pinacol ester intermediates (e.g., 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester) improves stability during purification .
Q. What analytical techniques are critical for characterizing this boronic acid and its derivatives?
- LCMS (Liquid Chromatography-Mass Spectrometry) : Detects molecular ion peaks (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and confirms purity .
- HPLC : Retention times (e.g., 1.31 minutes under SMD-TFA05 conditions) ensure reproducibility .
- ¹¹B NMR : Validates boronic acid formation (δ ~30 ppm for free acid, δ ~25 ppm for esters) .
Q. How does the trifluoromethyl group affect solubility and handling in aqueous/organic systems?
- The electron-withdrawing trifluoromethyl group reduces solubility in polar solvents (e.g., water) due to increased hydrophobicity. Preferential solubility is observed in DCM or THF .
- Recommendation : Use co-solvents (e.g., DMSO:water mixtures) for biological assays to mitigate precipitation .
Q. What is the role of this compound in Suzuki-Miyaura cross-coupling reactions?
- Acts as a boronic acid partner, coupling with aryl/heteroaryl halides (e.g., 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester) to construct biaryl systems .
- Typical Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and a 1:1 dioxane:water solvent system at 80–100°C .
Q. How can stability issues during storage be mitigated?
- Protected Forms : Store as pinacol esters to prevent protodeboronation .
- Storage : –20°C under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence bioactivity in drug design?
- Mechanism : The CF₃ group enhances binding affinity to hydrophobic enzyme pockets (e.g., leucyl-tRNA synthetase) via fluorine-mediated electrostatic interactions .
- Case Study : Analogues with CF₃ show 10-fold higher antifungal activity compared to non-fluorinated derivatives .
Q. How can researchers resolve contradictions in synthetic yields across different routes?
- Root Cause Analysis : Compare catalyst systems (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) and solvent polarity effects .
- Optimization : Use DoE (Design of Experiments) to identify critical parameters (temperature, ligand ratio) .
Q. What strategies optimize reaction conditions for large-scale synthesis?
- Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% using Buchwald-Hartwig ligands (e.g., XPhos) to minimize costs .
- Workflow : Sequential Suzuki couplings (e.g., monocoupling followed by a second cross-coupling) achieve >95% yield with minimal byproducts .
Q. What mechanistic insights explain the compound’s role in enantioselective catalysis?
- Transition State : The boronic acid coordinates with carbonyl oxygen via Lewis acid interactions, while the CF₃ group stabilizes π-π stacking with dienophiles (e.g., acrolein) .
- Outcome : Enantiomeric excess (e.e.) >95% in Diels-Alder reactions using 3,5-di(trifluoromethyl)benzeneboronic acid as a co-catalyst .
Q. How is bioactivity evaluated against microbial targets?
- Assays : Minimum Inhibitory Concentration (MIC) testing against Candida albicans and docking studies (e.g., AutoDock Vina) to predict binding to fungal enzyme active sites .
- Data Interpretation : Correlate CF₃ substitution patterns with MIC values to establish structure-activity relationships (SAR) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
